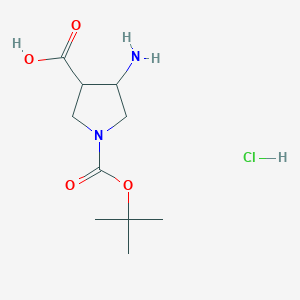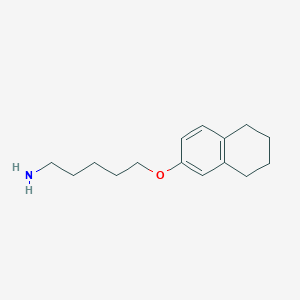
trans-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl: is a chemical compound with the molecular formula C10H18N2O4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and deprotection steps but utilizes industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using alkyl halides or acyl chlorides as reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other nitrogen-containing compounds .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows it to act as a mimic for certain biological molecules .
Medicine: In medicinal chemistry, trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino and carboxylic acid groups allow for hydrogen bonding and ionic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid methyl ester
- trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid ethyl ester
Uniqueness: trans-4-Amino-1-boc-pyrrolidine-3-carboxylic acid HCl is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical formulations .
Properties
Molecular Formula |
C10H19ClN2O4 |
|---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12;/h6-7H,4-5,11H2,1-3H3,(H,13,14);1H |
InChI Key |
OSFJCLSARQXMCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)


![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)

![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)
![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)






